![molecular formula C10H18ClNOS B12525431 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine CAS No. 655233-15-1](/img/structure/B12525431.png)
4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-chlorohex-3-en-3-yl group attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a suitable chlorinated alkene in the presence of a sulfur source. One common method involves the use of 4-chlorohex-3-en-3-yl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like DMF, THF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom and morpholine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobut-3-en-3-yl)sulfanyl]morpholine
- 4-[(4-Chloropent-3-en-3-yl)sulfanyl]morpholine
- 4-[(4-Chlorohept-3-en-3-yl)sulfanyl]morpholine
Uniqueness
4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine is unique due to its specific chain length and the presence of a chloro group, which can influence its reactivity and interaction with other molecules. The combination of the morpholine ring and the sulfur linkage provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
655233-15-1 |
|---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
4-(4-chlorohex-3-en-3-ylsulfanyl)morpholine |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(4-2)14-12-5-7-13-8-6-12/h3-8H2,1-2H3 |
InChI Key |
NPZQSMCELYSNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)Cl)SN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
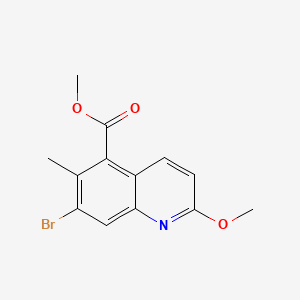
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
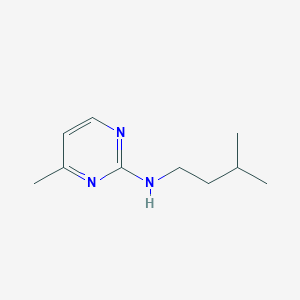
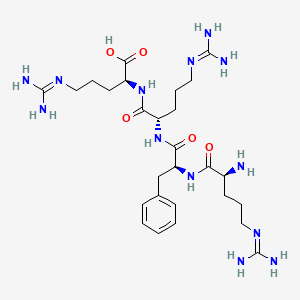

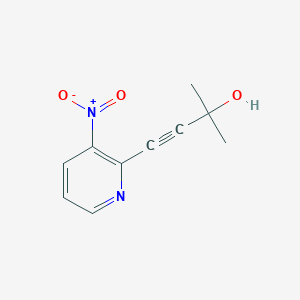
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
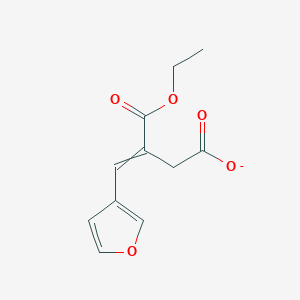
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)

